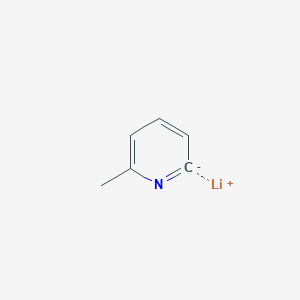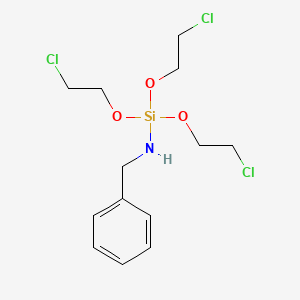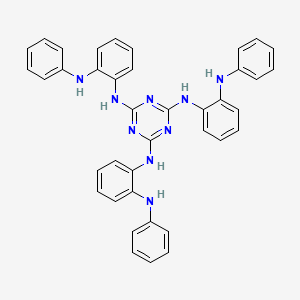
N~2~,N~4~,N~6~-Tris(2-anilinophenyl)-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~,N~6~-Tris(2-anilinophenyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of three anilinophenyl groups attached to the triazine core, making it a highly substituted and potentially multifunctional molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,N~6~-Tris(2-anilinophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of cyanuric chloride with aniline under basic conditions.
Substitution Reactions: The anilinophenyl groups are introduced through nucleophilic substitution reactions, where aniline derivatives react with the triazine core.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~4~,N~6~-Tris(2-anilinophenyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of N2,N~4~,N~6~-Tris(2-anilinophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Melamine: A triazine derivative used in the production of plastics and resins.
Cyanuric Acid: Another triazine compound used in swimming pool maintenance and as a precursor for herbicides.
Atrazine: A widely used herbicide belonging to the triazine class.
Uniqueness
N~2~,N~4~,N~6~-Tris(2-anilinophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its highly substituted structure, which imparts specific chemical and biological properties. Its multifunctional nature makes it a versatile compound for various applications.
Propiedades
Número CAS |
95385-91-4 |
|---|---|
Fórmula molecular |
C39H33N9 |
Peso molecular |
627.7 g/mol |
Nombre IUPAC |
2-N,4-N,6-N-tris(2-anilinophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C39H33N9/c1-4-16-28(17-5-1)40-31-22-10-13-25-34(31)43-37-46-38(44-35-26-14-11-23-32(35)41-29-18-6-2-7-19-29)48-39(47-37)45-36-27-15-12-24-33(36)42-30-20-8-3-9-21-30/h1-27,40-42H,(H3,43,44,45,46,47,48) |
Clave InChI |
DHUNVBINWKFBST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=CC=C2NC3=NC(=NC(=N3)NC4=CC=CC=C4NC5=CC=CC=C5)NC6=CC=CC=C6NC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


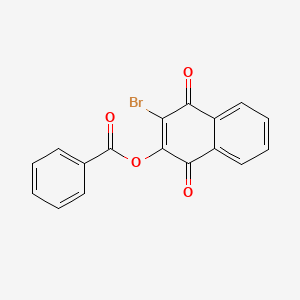

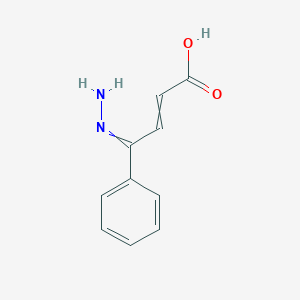


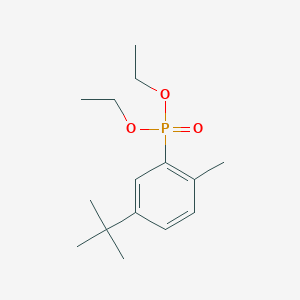

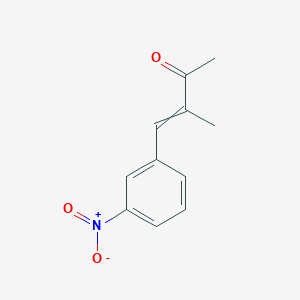
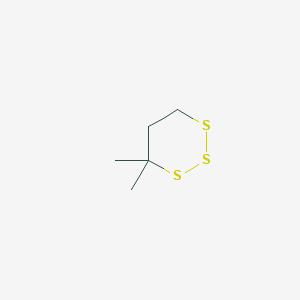
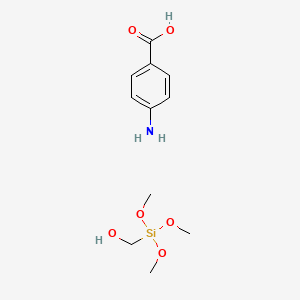
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
